2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide
Description
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c17-16(18,19)11-3-4-13(20-8-11)23-7-5-12(9-23)22-14(25)10-24-15(26)2-1-6-21-24/h1-4,6,8,12H,5,7,9-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGJNWOXFWJKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C(=O)C=CC=N2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: This step involves the reaction of the pyridazinone intermediate with a suitable pyrrolidine derivative, often through nucleophilic substitution or addition reactions.
Attachment of the Trifluoromethyl-Substituted Pyridine Ring: This is typically done via a coupling reaction, such as Suzuki or Stille coupling, using a trifluoromethyl-substituted pyridine boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Research has indicated that derivatives of pyridazine compounds exhibit anticonvulsant properties. A study involving similar compounds highlighted their efficacy in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are critical for evaluating potential anticonvulsant drugs, suggesting that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide may also possess similar properties .
2. Anticancer Potential
The compound's structural features may contribute to its anticancer activity. Compounds with similar dihydropyridazine frameworks have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, thiazole-integrated pyrrolidinone analogues derived from related structures have shown promising results against colon carcinoma . The exploration of this compound's effect on various cancer cell lines could yield significant insights into its therapeutic potential.
Case Study 1: Anticonvulsant Screening
In a pharmacological evaluation, several compounds structurally related to 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide were tested for anticonvulsant activity. The study utilized the MES and scPTZ models to assess efficacy. Compounds demonstrated varying degrees of effectiveness, with some achieving an ED50 (effective dose for 50% of the population) as low as 32.08 mg/kg .
Case Study 2: Anticancer Activity
Research on thiazole-based compounds has shown that modifications similar to those found in 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide can enhance anticancer efficacy. For example, an analogue demonstrated significant activity against colon carcinoma HCT-15 cells with a median effective dose (ED50) indicating high potency .
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues
Key structural analogues and their differences are outlined below:
Key Differences and Implications
Substituent Effects: The trifluoromethylpyridine group in the target compound enhances electronegativity and metabolic resistance compared to chloro (in ) or methyl (in ) substituents. This may improve target binding or pharmacokinetics.
Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the pyrrolidine-pyridazinone scaffold, contrasting with simpler cyanoacetamide derivatives synthesized via single-step coupling (e.g., 3k in ).
Bioactivity Potential: Pyridazinone-containing compounds (e.g., ) are frequently explored for kinase inhibition, while cyanoacetamides (e.g., ) serve as intermediates rather than end-stage therapeutics. The trifluoromethyl group may confer selectivity advantages over non-fluorinated analogues, as seen in FDA-approved drugs like sofosbuvir .
Research Findings and Gaps
Pharmacological Data
No direct in vitro or in vivo data for the target compound were identified in the provided evidence. However, structurally related pyridazinone derivatives exhibit:
- Kinase Inhibition: Pyridazinones are known to inhibit kinases like BRAF or CDK2, suggesting a plausible mechanism for the target compound .
- Ferroptosis Induction : Analogues with electron-deficient aromatic systems (e.g., trifluoromethyl groups) may enhance oxidative stress, a pathway linked to ferroptosis in cancer cells .
Biological Activity
The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide is a member of the pyridazine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N5O |
| Molecular Weight | 359.34 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 86.22 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
The presence of the trifluoromethyl group enhances lipophilicity, which may influence its pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds with a pyridazine scaffold exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyridazine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as tetracycline and ketoconazole .
- Anti-inflammatory Effects : Pyridazine derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antitumor Activity : Some derivatives have displayed cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
The biological activity of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide can be attributed to several mechanisms:
- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes (PDE4), leading to increased levels of cyclic AMP (cAMP), which can modulate various cellular processes and contribute to anti-inflammatory effects .
- Antioxidant Activity : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Interaction with Biological Targets : Molecular docking studies suggest that this compound may interact with specific receptors or enzymes involved in disease pathways, enhancing its therapeutic potential.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of related pyridazine compounds:
1. Antimicrobial Studies
In vitro tests conducted on various pyridazine derivatives indicated significant antimicrobial activity. For example, a study found that certain derivatives exhibited MIC values as low as 12.68 μg/mL against specific bacterial strains .
2. Antitumor Activity
Research on similar compounds revealed cytotoxic effects against colon carcinoma cell lines (HCT-15), with some derivatives showing an IC50 value lower than that of established chemotherapeutic agents .
3. Anti-inflammatory Effects
A study highlighted the anti-inflammatory potential of pyridazine derivatives through their ability to inhibit nitric oxide production in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Piperidine/ethanol, 0–5°C | 65–70 | Column chromatography |
| 2 | DMAP, DMF, 80°C | 55 | HPLC |
Basic: Which analytical techniques are most effective for structural characterization?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy: 1H/13C NMR confirms the pyridazinone core and trifluoromethyl group integration .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 438.12) .
- X-ray Crystallography: Resolves stereochemistry of the pyrrolidine ring and acetamide linkage (if crystals are obtainable) .
Basic: How can researchers ensure compound purity for biological assays?
Answer:
- HPLC Analysis: Use a C18 column with acetonitrile/water gradients; retention time consistency indicates purity .
- Elemental Analysis: Verify C, H, N percentages within ±0.4% of theoretical values .
- Stability Testing: Monitor degradation under UV light and varying pH (4–9) to confirm structural integrity .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from impurity profiles or assay variability. Mitigation strategies include:
- Orthogonal Assays: Compare enzyme inhibition (IC50) in both fluorometric and radiometric formats .
- Metabolic Stability Testing: Assess hepatic microsomal degradation to rule out false negatives .
- Batch Reproducibility: Synthesize multiple lots and validate via LC-MS to ensure consistency .
Advanced: What computational methods predict biological targets for this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinases (e.g., JAK2, EGFR) based on pyridazinone’s ATP-mimetic properties .
- Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) to prioritize high-affinity targets .
- Pharmacophore Modeling: Map electrostatic/hydrophobic features to identify novel targets (e.g., PDE inhibitors) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Core Modifications: Replace the trifluoromethyl group with cyano or methoxy to assess steric/electronic effects .
- Bioisosteres: Substitute pyridazine with pyrimidine or triazine to evaluate ring flexibility .
Q. Table 2: SAR of Pyridazinone Analogs
| Analog Substituent | Target Affinity (IC50, nM) | Notes |
|---|---|---|
| Trifluoromethyl (Parent) | 120 ± 15 | Reference compound |
| 4-Methoxyphenyl | 85 ± 10 | Enhanced solubility |
| Thiophene-2-yl | 230 ± 20 | Reduced kinase inhibition |
Advanced: What strategies validate interactions with biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified proteins (e.g., kinases) .
- Cryo-EM: Resolve compound-protein complexes at near-atomic resolution (e.g., tubulin binding) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to refine SAR .
Advanced: How to address low solubility in in vitro assays?
Answer:
- Co-solvent Systems: Use DMSO/PEG-400 (1:4 v/v) to maintain solubility ≤0.1% DMSO .
- Prodrug Design: Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
